molecular formula C9H15ClN2O3S B2493228 5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856102-31-2

5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2493228
CAS No.: 1856102-31-2
M. Wt: 266.74
InChI Key: RGZSGNLUXFNKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with a complex structure that includes a pyrazole ring, a sulfonyl chloride group, and a sec-butoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butoxymethyl group and the sulfonyl chloride functionality. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems can help optimize the reaction conditions and improve the efficiency of the synthesis. Additionally, purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The pyrazole ring can undergo electrophilic or nucleophilic addition reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for substitution reactions include amines, alcohols, and thiols, which can react with the sulfonyl chloride group under mild to moderate conditions. Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate, while reduction reactions could use reagents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which can alter the properties and functions of the target molecules. This reactivity is exploited in various applications, from chemical synthesis to biological modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonate: Contains a sulfonate ester group.

    1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the sec-butoxymethyl substituent.

Uniqueness

The presence of the sec-butoxymethyl group in 5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3S/c1-4-7(2)15-6-8-9(16(10,13)14)5-11-12(8)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSGNLUXFNKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.